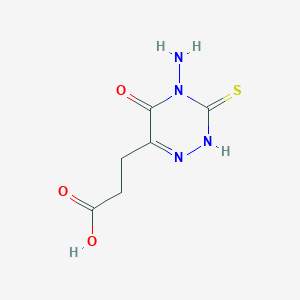

3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-amino-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3S/c7-10-5(13)3(1-2-4(11)12)8-9-6(10)14/h1-2,7H2,(H,9,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRLQUBSFWAFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NNC(=S)N(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361560 | |

| Record name | 3-(4-Amino-5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84424-74-8 | |

| Record name | 3-(4-Amino-5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a thiourea derivative, followed by cyclization to form the triazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Condensation Reactions

The amino and thioxo groups enable participation in condensation reactions with carbonyl compounds. Experimental data show:

Mechanistic Insight :

-

The amino group acts as a nucleophile, attacking carbonyl carbons to form imine intermediates .

-

Thioxo groups stabilize intermediates through resonance during condensation .

Nucleophilic Substitutions

The thiol (-SH) moiety participates in sulfur-centered substitutions:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Alkyl halides | K₂CO₃, DMF | S-alkylated derivatives | Enhanced antimicrobial activity | |

| Acyl chlorides | Pyridine, 0°C | Thioester derivatives | Prodrug synthesis |

Key Findings :

-

S-alkylation occurs preferentially at the thioxo group over the amino group .

-

Thioesters exhibit improved membrane permeability in pharmacokinetic studies .

Acid-Base Reactions

The carboxylic acid moiety undergoes typical acid-base transformations:

| Reaction Type | Reagent | Product | pKa | Source |

|---|---|---|---|---|

| Salt formation | NaOH | Sodium salt | 3.1 (COOH) | |

| Esterification | SOCl₂/ROH | Methyl/ethyl esters | N/A |

Applications :

-

Sodium salts improve aqueous solubility for biological assays .

-

Ester derivatives are intermediates in prodrug development .

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

| Metal Ion | Coordination Sites | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu²⁺ | S, N, O | Octahedral | 12.4 ± 0.3 | |

| Fe³⁺ | S, O | Tetrahedral | 9.8 ± 0.2 |

Biological Relevance :

Photochemical Degradation

Stability studies under UV light (λ = 254 nm):

| Condition | Degradation Pathway | Half-Life | Primary Degradants | Source |

|---|---|---|---|---|

| Aqueous solution (pH 7) | S-O bond cleavage | 48 min | Thioamide derivatives | |

| Solid state | Ring-opening polymerization | >72 hr | Polymeric sulfides |

Implications :

Comparative Reactivity Analysis

Reactivity differences between similar triazine derivatives:

Structure-Activity Relationship :

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit antimicrobial properties. The thioxo group in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar triazine derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Triazine derivatives are being explored for their anticancer potential. The ability of 3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid to modulate cellular pathways involved in cancer progression is under investigation. Preliminary studies suggest that such compounds may induce apoptosis in cancer cells .

3. Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, inhibiting dihydrofolate reductase (DHFR), a target for many anticancer and antimicrobial drugs, could be a potential application for this compound .

Agricultural Applications

1. Herbicide Development

The structural characteristics of this compound make it a candidate for developing new herbicides. Triazine compounds are well-known for their herbicidal properties due to their ability to inhibit photosynthesis in plants .

2. Growth Regulators

Research into plant growth regulators has identified triazine derivatives as potential agents that can enhance crop yield and resistance to environmental stressors. This application is crucial for sustainable agriculture practices .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name: 3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid

- CAS Number : 84424-74-8

- Molecular Formula : C₆H₈N₄O₃S

- Molecular Weight : 216.22 g/mol

- Structural Features: The compound contains a 1,2,4-triazine ring substituted with amino (NH₂), oxo (O), and thioxo (S) groups, linked to a propanoic acid side chain. This structure confers unique electrophilic and hydrogen-bonding properties, critical for its chemical reactivity and biological interactions .

Structural Analogs in the Triazine Family

The following table highlights key structural analogs and their properties:

Functional Group Impact :

- Thioxo (-S) vs. For example, 3-(3,5-dioxo-...)propanoic acid forms stable metal complexes due to its oxo-rich structure, unlike the thiol-reactive target compound .

- Amino (-NH₂): The amino group in the target compound increases solubility in polar solvents and may enhance binding to biological targets (e.g., enzymes or microbial membranes) .

Antimicrobial Derivatives:

- Chlorinated Phenylpropanoic Acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid): Exhibit MIC values of 8–16 µg/mL against E. coli and S. aureus. The chlorine atoms enhance membrane penetration, a feature absent in the non-halogenated target compound .

- Methylthiopropanoic Acid Esters (e.g., 3-(methylthio)propanoic acid methyl ester): Found in pineapple varieties, these esters contribute to aroma but lack direct antimicrobial efficacy, highlighting the importance of the triazine core in bioactivity .

Central Nervous System (CNS) Agents:

- Indole-Triazine Hybrids (e.g., 1-(5-amino-3-thioxo-...-indole-3-sulfonamide): Demonstrated anticonvulsant activity with median effective doses of 7–35 mg/kg in rodent models.

Biological Activity

3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid (CAS No. 84424-74-8) is a compound of interest due to its unique structural features and potential biological activities. The compound contains a triazine ring and a propanoic acid moiety, which may contribute to its biological properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 216.22 g/mol. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that compounds containing the triazine structure often exhibit diverse biological activities such as antimicrobial, antiviral, and anticancer effects. The specific mechanisms by which this compound exerts its effects are still being elucidated. However, several potential mechanisms have been suggested:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound may influence ROS levels in cells, potentially providing protective effects against oxidative stress.

- Interaction with Cellular Receptors : There is evidence that triazine derivatives can interact with specific cellular receptors which may lead to altered cell signaling pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that triazine derivatives exhibited significant activity against various bacterial strains. While specific data for this compound is limited, its structural analogs have shown promise in inhibiting pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Research has indicated that certain triazine derivatives can reduce intracellular ROS levels and enhance cellular defense mechanisms against oxidative damage. This suggests a potential role for this compound in combating oxidative stress-related diseases .

Anticancer Potential

The compound's ability to modulate enzyme activity involved in cancer cell proliferation has been a focus of investigation. Preliminary studies suggest that similar triazine compounds can induce apoptosis in cancer cells and inhibit tumor growth . Further research is needed to assess the specific anticancer mechanisms of this compound.

Case Studies

Several studies have explored the biological effects of triazine derivatives:

- Study on Antimicrobial Efficacy : A series of triazine derivatives were tested against Candida albicans, Staphylococcus aureus, and Escherichia coli. Results indicated significant antimicrobial activity correlating with structural modifications similar to those found in 3-(4-Amino-5-oxo...) .

- Oxidative Stress Defense : Research demonstrated that certain thiazolidine derivatives reduced ROS levels in cell cultures and promoted cell viability under stress conditions . This could provide insights into the potential applications of 3-(4-Amino...) in oxidative stress-related disorders.

Q & A

Q. What are the validated synthetic routes for 3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, analogous triazine-thione derivatives are synthesized by reacting aldehydes with 2-thioxothiazolidin-4-one under reflux for 2.5–3 hours, followed by precipitation and recrystallization from acetic acid . To optimize yield, systematically vary parameters (e.g., molar ratios, temperature, solvent polarity) and monitor progress via TLC or HPLC. Kinetic studies can identify rate-limiting steps, such as imine formation or cyclization.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify protons on the triazine ring (δ 6.5–8.5 ppm for NH/aromatic protons) and propanoic acid moiety (δ 2.5–3.5 ppm for CH2 and δ 12–13 ppm for COOH) .

- IR : Confirm the presence of thioxo (C=S, ~1200 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .

- Elemental Analysis : Verify purity (>95%) and stoichiometric consistency with the molecular formula (C₆H₇N₅O₃S) .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing by exposing the compound to:

- Temperature : 4°C (short-term), 25°C (long-term), and 40°C (stress).

- Humidity : 60% RH (controlled) vs. 75% RH (accelerated).

Monitor degradation via HPLC-MS for hydrolytic byproducts (e.g., cleavage of the thioxo group) or oxidative products. Use desiccants and inert atmospheres (N₂) for storage to minimize moisture sensitivity .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms and structure-activity relationships (SAR)?

Methodological Answer:

- DFT Calculations : Model the electron density of the triazine-thione core to predict nucleophilic/electrophilic sites. For example, the sulfur atom in the thioxo group may act as a hydrogen-bond acceptor .

- Molecular Docking : Screen against target enzymes (e.g., dihydrofolate reductase) to identify binding interactions. Use software like AutoDock Vina with crystal structures from the PDB .

- MD Simulations : Assess conformational flexibility of the propanoic acid side chain in aqueous vs. lipid environments .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism between thione and thiol forms) that cause peak broadening .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for regiochemical assignments .

Q. What experimental designs are suitable for probing the compound’s bioactivity in enzymatic assays?

Methodological Answer:

- Enzyme Inhibition Assays : Use a split-plot design to test dose-response relationships (e.g., 0.1–100 μM) against target enzymes. Include positive controls (e.g., methotrexate for dihydrofolate reductase) and negative controls (DMSO vehicle) .

- Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations .

- Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C to quantify intracellular accumulation in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.